Biotin sulfoxide
Overview
Description
Synthesis Analysis
The synthesis of biotin sulfoxide has been achieved through chemical and enzymatic methods. Chemically, biotin sulfoxide is synthesized by treating biocytin with hydrogen peroxide, resulting in the formation of sulfoxide and sulfone derivatives (McCormick, 1969). Enzymatically, biotin sulfoxide reductase catalyzes the conversion of d-biotin d-sulfoxide (BSO) to d-biotin, demonstrating the biological relevance and potential for recycling oxidized biotin derivatives (Pollock & Barber, 1997).
Molecular Structure Analysis
The molecular structure of biotin sulfoxide involves the addition of an oxygen atom to the sulfur atom present in biotin, creating a sulfoxide group. This structural modification impacts its chemical reactivity and biological function. Detailed studies on biotin synthase, an enzyme involved in biotin biosynthesis, provide insights into the sulfur insertion mechanism, highlighting the complex interplay between various iron-sulfur clusters within the enzyme and the substrate dethiobiotin (Ugulava, Gibney, & Jarrett, 2000).
Chemical Reactions and Properties
Biotin sulfoxide's chemical properties are influenced by the sulfoxide group, which affects its reactivity and interactions with enzymes such as biocytinase and biotin sulfoxide reductase. These enzymes can catalyze the cleavage and reduction of biotin sulfoxide, underscoring its dynamic role in metabolic pathways and potential recycling processes within biological systems (McCormick, 1969).
Physical Properties Analysis
The physical properties of biotin sulfoxide, such as solubility, melting point, and chromatographic mobility, have been characterized through its synthetic derivatives. These properties are essential for understanding how biotin sulfoxide behaves in biological systems and for developing analytical methods to detect and quantify it in various samples.
Chemical Properties Analysis
The chemical behavior of biotin sulfoxide, particularly its interactions with specific enzymes and its role in metabolic pathways, is a subject of ongoing research. Studies on biotin sulfoxide reductase have revealed that this enzyme not only reduces biotin sulfoxide but also has a broader substrate specificity, indicating the enzyme's versatility and the potential biological importance of biotin sulfoxide and related compounds (Pollock & Barber, 1997).
Scientific Research Applications
Growth Requirement for E. coli Mutants : D-biotin-d-sulfoxide can fulfill the growth requirement for E. coli mutants deficient in biotin biosynthesis. Its in vitro reduction to biotin requires multiple proteins and NADPH (Cleary & Dykhuizen, 1974).
Human Biotin Metabolism and Turnover Studies : Biotin sulfone and bisnorbiotin methyl ketone, present in measurable quantities in human urine, facilitate more accurate studies on human biotin metabolism and turnover (Zempleni, Mccormick & Mock, 1997).
Potential for Biotin Sulfoxide Reductase : The heterologous expression of Rhodobacter sphaeroides biotin sulfoxide reductase in Escherichia coli demonstrates reduced pyridine nucleotide-dependent activity, making it a potential biotin sulfoxide reductase (Pollock & Barber, 1997).
Bacterial Growth and Utilization : Bacteria can grow in a medium containing biotin l-sulfoxide, utilizing biotin as a sole source of carbon, nitrogen, and sulfur without limiting the growth rate (Roth, Mccormick & Wright, 1970).
Enzymatic Reduction in Aerobic Environments : The enzymatic reduction of d-biotin d-sulfoxide to d-biotin is a complex process that can occur in aerobic environments or to reduce bound intracellular biotin that becomes oxidized (del Campillo-Campbell, Dykhuizen & Cleary, 1979).
Human Biotin Pathways of Biotransformation : Chronic consumption of large amounts of biotin does not substantially saturate human biotin pathways of biotransformation, despite increased urinary biotin analogs (Mock & Heird, 1997).
Convenient Preparation Method : Biotin l-sulfoxide can be more conveniently prepared and yielded in better yield by oxidizing biotin with hydrogen peroxide and treating the resulting mixture with hydrochloric acid (Ruis, Mccormick & Wright, 1970).
Genetic Analysis in E. coli : The four genes needed to reduce biotin-d-sulfoxide to biotin in Escherichia coli have been mapped, and a defective transducing phage, dbis5, has been isolated (Dykhuizen, 1973).
Safety And Hazards
Biotin sulfoxide is generally not considered hazardous. After inhalation, it is recommended to supply fresh air and consult a doctor in case of complaints . After skin contact, the product does not generally irritate the skin . After eye contact, it is recommended to rinse the opened eye for several minutes under running water . After swallowing, if symptoms persist, it is advised to consult a doctor .
Future Directions
The development of drugs based on imidazole and benzimidazole bioactive heterocycles, which are part of the structure of biotin sulfoxide, is an increasingly active and attractive topic of medicinal chemistry . The research and development of imidazole- and benzimidazole-containing drugs is ongoing with infinite potentiality . Future experimental work is needed to validate the model assumptions and findings about the sensitivity of different strains of a species to oxidative damage .
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKCIQYNAOBNQ-YBSFLMRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908774 | |
Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin sulfoxide | |
CAS RN |
3376-83-8, 10406-89-0 | |
Record name | Biotin sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Biotin-d-sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.